N-Fmoc-3-iodo-L-alanine tert-butyl ester

Catalog No.
S1921086
CAS No.
282734-33-2
M.F
C22H24INO4
M. Wt
493.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Fmoc-3-iodo-L-alanine tert-butyl ester

CAS Number

282734-33-2

Product Name

N-Fmoc-3-iodo-L-alanine tert-butyl ester

IUPAC Name

tert-butyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-iodopropanoate

Molecular Formula

C22H24INO4

Molecular Weight

493.3 g/mol

InChI

InChI=1S/C22H24INO4/c1-22(2,3)28-20(25)19(12-23)24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,26)/t19-/m0/s1

InChI Key

WFECRYMZJXNQQC-IBGZPJMESA-N

SMILES

CC(C)(C)OC(=O)C(CI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)C(CI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

N-Fmoc-3-iodo-L-alanine tert-butyl ester (also referred to as Fmoc-3-Iodo-L-alanine tert-butyl ester) is a derivative of the amino acid L-alanine, commonly used in peptide synthesis techniques specifically within the field of solid-phase peptide synthesis (SPPS) []. Here's a breakdown of its applications in scientific research:

Building Block for Peptide Synthesis

The key functional groups in N-Fmoc-3-iodo-L-alanine tert-butyl ester are:

  • Fmoc (Fluorenylmethoxycarbonyl) protecting group: This group protects the amino group (N-terminus) of the alanine residue during peptide chain assembly. It can be selectively removed under mild basic conditions to allow for further peptide bond formation [, ].
  • 3-Iodo substitution: The presence of iodine (I) at the third carbon position of the alanine backbone introduces a reactive site for various coupling reactions. This allows for the incorporation of the modified alanine unit into peptides at a specific location [].
  • tert-Butyl (Boc) protecting group: This group safeguards the carboxylic acid (C-terminus) of the alanine unit. It can be cleaved under acidic conditions to generate the free peptide chain after synthesis [].

Due to this combination of functionalities, N-Fmoc-3-iodo-L-alanine tert-butyl ester serves as a valuable building block for the construction of peptides containing an iodine moiety at a defined position. This incorporation of iodine can be beneficial for various purposes in research, including:

  • Radiolabeling: Introduction of a radioisotope of iodine (e.g., I-125) allows researchers to track the movement and binding of the peptide within a biological system [].
  • Affinity Labeling: The iodine group can be used to attach the peptide to a specific biomolecule through covalent bonding, aiding in the identification and characterization of protein-protein interactions [].
  • Click Chemistry: The terminal alkyne or azide functional groups can be attached to the iodine group via click chemistry, enabling the conjugation of the peptide to fluorophores or other biomolecules for further analysis [].

N-Fmoc-3-iodo-L-alanine tert-butyl ester is a derivative of the amino acid alanine, characterized by the presence of a 3-iodo substituent and an Fmoc (9-fluorenylmethoxycarbonyl) protective group. Its molecular formula is C22H24INO4, and it has a molecular weight of approximately 493.33 g/mol . The compound is primarily used in peptide synthesis and proteomics due to its ability to protect the amino group while allowing for further chemical modifications.

Typical of amino acids and their derivatives:

  • Deprotection Reactions: The Fmoc group can be removed under basic conditions (e.g., using piperidine) to yield 3-iodo-L-alanine tert-butyl ester, which can then undergo further reactions.
  • Coupling Reactions: It can be coupled with other amino acids or peptide fragments using standard peptide coupling reagents like carbodiimides (e.g., Dicyclohexylcarbodiimide) to form longer peptides.
  • Substitution Reactions: The iodine atom can be replaced by nucleophiles in nucleophilic substitution reactions, which can be useful for introducing various functional groups into the molecule.

While specific biological activities of N-Fmoc-3-iodo-L-alanine tert-butyl ester are not extensively documented, derivatives of alanine are known to play roles in protein synthesis and modulation of biological pathways. The introduction of iodine may influence the compound's interaction with biological systems, potentially affecting its reactivity and binding properties.

Several methods exist for synthesizing N-Fmoc-3-iodo-L-alanine tert-butyl ester:

  • Fmoc Protection: Starting from L-alanine, the amino group is protected using Fmoc chloride in the presence of a base such as triethylamine.
  • Iodination: The protected alanine can then be iodinated at the 3-position using iodine reagents (e.g., N-iodosuccinimide) to introduce the iodine substituent.
  • Tert-butyl Ester Formation: The carboxylic acid group is converted into a tert-butyl ester through reaction with tert-butanol and an acid catalyst.

N-Fmoc-3-iodo-L-alanine tert-butyl ester has several applications:

  • Peptide Synthesis: It is widely used in solid-phase peptide synthesis due to its stability and ease of handling.
  • Proteomics Studies: The compound is useful in studying protein interactions and modifications, particularly in mass spectrometry applications.
  • Chemical Biology: It serves as a building block for creating labeled peptides or probes for biological studies.

Interaction studies involving N-Fmoc-3-iodo-L-alanine tert-butyl ester typically focus on its role in peptide formation and how modifications influence binding affinities or enzymatic activities. Research often examines how the iodine substituent affects interactions with enzymes or receptors compared to non-iodinated analogs.

Several compounds share structural similarities with N-Fmoc-3-iodo-L-alanine tert-butyl ester. Below are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
N-Fmoc-L-alanineL-alanine without iodineCommonly used without halogen modification
N-Fmoc-2-iodo-L-alanineIodine at the 2-positionDifferent reactivity profile due to iodine position
N-Boc-3-iodo-L-alanineUses Boc protection instead of FmocDifferent stability and deprotection conditions
N-Fmoc-4-bromo-L-alanineBromine instead of iodinePotentially different biological activity

N-Fmoc-3-iodo-L-alanine tert-butyl ester is unique due to its specific iodine substitution at the 3-position, which may enhance reactivity in certain chemical contexts while providing stability through Fmoc protection. This combination makes it particularly valuable for specialized applications in peptide chemistry and biochemistry.

XLogP3

5.1

Sequence

X

Wikipedia

N-FMOC-3-IODO-L-ALANINE TERT-BUTYL ESTER

Dates

Modify: 2023-08-16

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